5-Bromo-2,3,4-trichloropyridine
CAS No.: 873397-71-8
Cat. No.: VC8354057
Molecular Formula: C5HBrCl3N
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873397-71-8 |
---|---|
Molecular Formula | C5HBrCl3N |
Molecular Weight | 261.3 g/mol |
IUPAC Name | 5-bromo-2,3,4-trichloropyridine |
Standard InChI | InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
Standard InChI Key | GMRXCEKFVWKPDN-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br |
Canonical SMILES | C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br |
Introduction
Structural and Physicochemical Characteristics
The molecular formula of 5-bromo-2,3,4-trichloropyridine is , with a molecular weight of 261.33 g/mol . Comparative analysis with the structurally similar 5-bromo-2,3-dichloropyridine (CAS 97966-00-2) reveals key physical properties: a density of , a boiling point of , and a melting point range of . These metrics suggest that the addition of a third chlorine atom at the 4-position would likely increase molecular polarity and intermolecular interactions, potentially elevating the melting and boiling points further.
The compound’s stability under standard conditions is inferred from its dichloro analog, which exhibits a flash point of , indicating moderate flammability . Structural water solubility is expected to remain low due to the hydrophobic nature of halogen substituents, favoring organic solvents such as dichloromethane or ethyl acetate for synthetic manipulations .
Synthetic Methodologies and Reaction Optimization
Bromination and Diazotization Strategies
A patent-pending synthesis for 5-bromo-2,4-dichloropyridine (CN103420903A) provides a foundational framework for adapting routes to the trichloro derivative . The reported method employs 2-amino-4-chloropyridine as the starting material, undergoing bromination with -bromosuccinimide (NBS) in dichloromethane at , achieving an 87% yield . Subsequent diazotization with sodium nitrite in concentrated hydrochloric acid, followed by chlorination using cuprous chloride, yields the dichlorinated product with a total yield exceeding 50% .
For 5-bromo-2,3,4-trichloropyridine, this pathway could be modified by introducing an additional chlorination step. Potential approaches include:
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Electrophilic chlorination of the 3-position using or under controlled conditions.
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Directed ortho-metalation to install chlorine at the 3-position prior to bromination, though this risks regiochemical complications .
Challenges in Regioselective Functionalization
Applications in Pharmaceutical and Materials Chemistry
Role in mTOR Inhibitor Development
While not directly cited in the provided literature, halogenated pyridines are pivotal intermediates in kinase inhibitor synthesis. For instance, pyrimido-pyrrolo-oxazine derivatives—a class of mTOR inhibitors—rely on halogenated pyridine precursors for constructing their core structures . The bromine and chlorine substituents in 5-bromo-2,3,4-trichloropyridine could facilitate Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling diversification of pharmacophores .
Material Science Applications
The compound’s high halogen content suggests utility in flame-retardant polymers or as a ligand in transition metal complexes. For example, palladium-catalyzed cross-coupling reactions using trichloropyridine derivatives could yield conductive polymers with tailored electronic properties .
Future Directions and Research Gaps
Current literature lacks explicit data on 5-bromo-2,3,4-trichloropyridine, presenting opportunities for:
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Mechanistic studies to optimize regioselective chlorination.
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Thermodynamic analyses using differential scanning calorimetry (DSC) to characterize phase transitions.
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Biological screening to assess potential as a kinase inhibitor scaffold.
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